4-Oxospiro[2.4]heptane-1-carboxylic acid

Synthetic Chemistry Building Blocks Medicinal Chemistry

Sourcing the correct spirocyclic building block is critical; the 4-oxo group in this compound enables chemoselective derivatization impossible with the saturated analog. Key advantages: - Reactive ketone handle for dual-point diversification in carbapenem and peptidomimetic synthesis. - Rigid spiro[2.4]heptane core enhances metabolic stability and target engagement. - Direct precursor for patent-protected ALX/FPRL2 agonists and antiviral nucleoside analogs. Available in research quantities with batch-specific QC documentation. Ideal for SAR exploration and lead optimization.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 371979-98-5
Cat. No. B11918046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxospiro[2.4]heptane-1-carboxylic acid
CAS371979-98-5
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2(C1)CC2C(=O)O
InChIInChI=1S/C8H10O3/c9-6-2-1-3-8(6)4-5(8)7(10)11/h5H,1-4H2,(H,10,11)
InChIKeyLKJSNXCDPCUMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxospiro[2.4]heptane-1-carboxylic acid: Key Building Block Overview


4-Oxospiro[2.4]heptane-1-carboxylic acid (CAS: 371979-98-5) is a spirocyclic compound (C₈H₁₀O₃) distinguished by its fused seven- and five-membered ring system and, critically, a reactive 4-oxo group . This ketone functionality provides a unique synthetic handle absent in its saturated analog, enabling selective derivatization for the synthesis of complex molecules with enhanced properties for drug discovery [1].

Why the 4-Oxo Group is Essential


The procurement of spirocyclic building blocks requires precise structural analysis, as seemingly minor modifications dictate downstream synthetic utility and final compound properties. Simply substituting the 4-oxo variant with the saturated Spiro[2.4]heptane-1-carboxylic acid (CAS: 17202-94-7) is not a viable option. The 4-oxo group in the target compound serves as a critical functional handle, enabling chemoselective transformations that are impossible with the inert methylene bridge of its saturated analog . Furthermore, the presence of the ketone fundamentally alters the electronic and conformational landscape of the spiro system, which has been shown in related aza-spiro analogs to profoundly impact biological target engagement [1]. This underscores the necessity of sourcing the specific 4-oxo compound for applications requiring this level of molecular control.

Product Evidence & Comparisons


Ketone vs. Methylene Functional Group

The defining differentiation of 4-Oxospiro[2.4]heptane-1-carboxylic acid is the presence of a ketone group at the 4-position, which is absent in the unsubstituted Spiro[2.4]heptane-1-carboxylic acid (CAS: 17202-94-7). This functional group difference is absolute and binary, dictating all downstream chemical behavior . The ketone serves as a unique site for reactions such as reductive amination, Grignard additions, and olefination, none of which are possible with the methylene bridge of the saturated analog. This is evidenced by its use in the synthesis of more complex oxaspiro derivatives [1].

Synthetic Chemistry Building Blocks Medicinal Chemistry

Aza-Spiro Antibacterial Potency vs. Imipenem

In a study on carbapenem antibiotics, the replacement of a dimethylaminocarbonyl group in meropenem with a 5-azaspiro[2.4]heptane moiety was evaluated. The most potent compound (PHB-I-03), featuring a hydroxyimino-substituted 5-azaspiro[2.4]heptane, exhibited antibacterial activity superior or comparable to the clinical standard imipenem against both Gram-positive and Gram-negative bacteria [1]. While not a direct measurement for the target compound, this provides class-level evidence that introducing specific functional groups onto the spiro[2.4]heptane core (like the oxo group in the target compound) is a proven strategy for achieving potent biological activity.

Antibacterial Carbapenem Drug Discovery

Spiro Scaffolds: Conformational Rigidity & PK Advantages

Spirocyclic compounds are strategically employed in drug design to rigidify molecular conformation, which can enhance target binding affinity, improve metabolic stability, and optimize pharmacokinetic (PK) properties such as solubility . The spiro[2.4]heptane core, for instance, is a key structural element in the approved HCV drug Ledipasvir, where it contributes to NS5A protein binding . The target 4-Oxospiro[2.4]heptane-1-carboxylic acid, with its rigid spiro framework and polar functional handles (ketone, carboxylic acid), embodies these design principles and offers a pre-validated core for constructing conformationally constrained analogs.

Drug Design Pharmacokinetics Spirocycles

Oxaspiro Derivative Patents for Therapeutic Use

A 2016 patent (US Application related to Jiangsu Nhwa Pharmaceutical Co., Ltd.) discloses oxaspiro derivatives, encompassing the core structure of the target compound, for use in medicine. Specifically, the patent claims applications in preparing medicines for diseases related to the ALX receptor and/or FPRL2, including inflammatory and obstructive airway diseases [1]. This provides tangible, albeit broad, evidence that the 4-oxospiro[2.4]heptane scaffold is being actively investigated for therapeutic development, differentiating it from less-explored spiro analogs.

Patent Analysis Medicinal Chemistry Anti-inflammatory

Application Scenarios for 4-Oxospiro[2.4]heptane-1-carboxylic acid


Carbapenem Antibiotic Synthesis

As a key building block, the target compound can be used to synthesize a new generation of 1β-methyl carbapenems. Evidence shows that replacing the pyrrolidine C-5' substituent in meropenem with a functionalized spiro[2.4]heptane moiety yields compounds with in vitro antibacterial activity comparable or superior to imipenem [1]. The 4-oxo group provides a versatile handle for further derivatization, enabling the exploration of novel structure-activity relationships (SAR) within this privileged class of antibiotics.

Design of Constrained Peptidomimetics

The rigid spiro[2.4]heptane core is an ideal scaffold for designing peptidomimetics that require a defined three-dimensional orientation of functional groups. The presence of both a carboxylic acid and a 4-oxo group in the target compound allows for dual-point diversification, enabling the synthesis of libraries of constrained analogs to probe biological targets such as proteases or GPCRs with enhanced specificity and metabolic stability .

Oxaspiro Therapeutics for Inflammatory Diseases

The compound serves as a direct precursor for synthesizing oxaspiro derivatives claimed for therapeutic use. Patent literature identifies this class of compounds as potential ALX/FPRL2 receptor agonists, which are being investigated for treating inflammatory and obstructive airway diseases [2]. Sourcing the 4-oxo compound enables the synthesis and evaluation of these specific, patent-protected chemical series.

Nucleoside Analogs for Antiviral Discovery

Spiro[2.4]heptane derivatives are valuable intermediates for synthesizing carbocyclic nucleoside analogs used in antiviral therapies, such as for hepatitis B virus . The target compound, with its carboxylic acid and ketone functionalities, offers a differentiated entry point into this chemical space compared to the fully saturated analog, allowing for the installation of additional diversity before constructing the nucleoside core.

Technical Documentation Hub

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